molecular formula C10H13N5O B1238699 Isozeatin CAS No. 21623-11-0

Isozeatin

Cat. No.: B1238699
CAS No.: 21623-11-0
M. Wt: 219.24 g/mol
InChI Key: GPKGHQSZBVRAPF-FARCUNLSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isozeatin is a synthetic organic compound that features a purine base attached to a butenol chain. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Isozeatin typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as purine derivatives and butenol intermediates.

    Coupling Reaction: The purine base is coupled with the butenol chain using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The crude product is purified using column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow reactors to ensure high yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: Isozeatin can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

    Reduction: The double bond can be reduced to a single bond using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: The amino group on the purine base can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions:

    Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in acidic conditions.

    Reduction: H2 with Pd/C, sodium borohydride (NaBH4), or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base like triethylamine (TEA).

Major Products:

    Oxidation: Ketones or aldehydes.

    Reduction: Saturated alcohols.

    Substitution: Alkylated or acylated purine derivatives.

Scientific Research Applications

Isozeatin has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with nucleic acids and proteins.

    Medicine: Investigated for its potential as an antiviral or anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Isozeatin involves its interaction with specific molecular targets, such as enzymes or receptors. The purine base can mimic natural nucleotides, allowing the compound to interfere with nucleic acid synthesis or protein function. This can lead to the inhibition of viral replication or cancer cell proliferation.

Comparison with Similar Compounds

    Adenosine: A naturally occurring purine nucleoside with similar structural features.

    3-methyladenine: A methylated purine derivative with comparable biological activities.

    4-aminobut-2-en-1-ol: A compound with a similar butenol chain but lacking the purine base.

Uniqueness: Isozeatin is unique due to its combination of a purine base with a butenol chain, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with specific molecular targets and exhibit potential therapeutic effects.

Properties

CAS No.

21623-11-0

Molecular Formula

C10H13N5O

Molecular Weight

219.24 g/mol

IUPAC Name

(E)-3-methyl-4-(7H-purin-6-ylamino)but-2-en-1-ol

InChI

InChI=1S/C10H13N5O/c1-7(2-3-16)4-11-9-8-10(13-5-12-8)15-6-14-9/h2,5-6,16H,3-4H2,1H3,(H2,11,12,13,14,15)/b7-2+

InChI Key

GPKGHQSZBVRAPF-FARCUNLSSA-N

Isomeric SMILES

C/C(=C\CO)/CNC1=NC=NC2=C1NC=N2

SMILES

CC(=CCO)CNC1=NC=NC2=C1NC=N2

Canonical SMILES

CC(=CCO)CNC1=NC=NC2=C1NC=N2

Synonyms

E-isozeatin
isozeatin
isozeatin, (Z)-isome

Origin of Product

United States

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